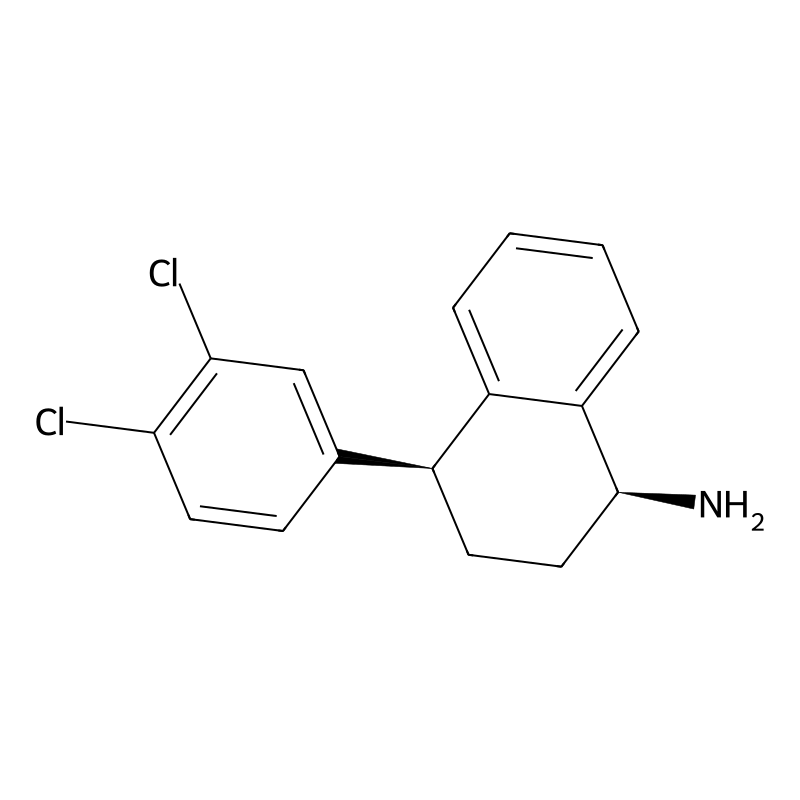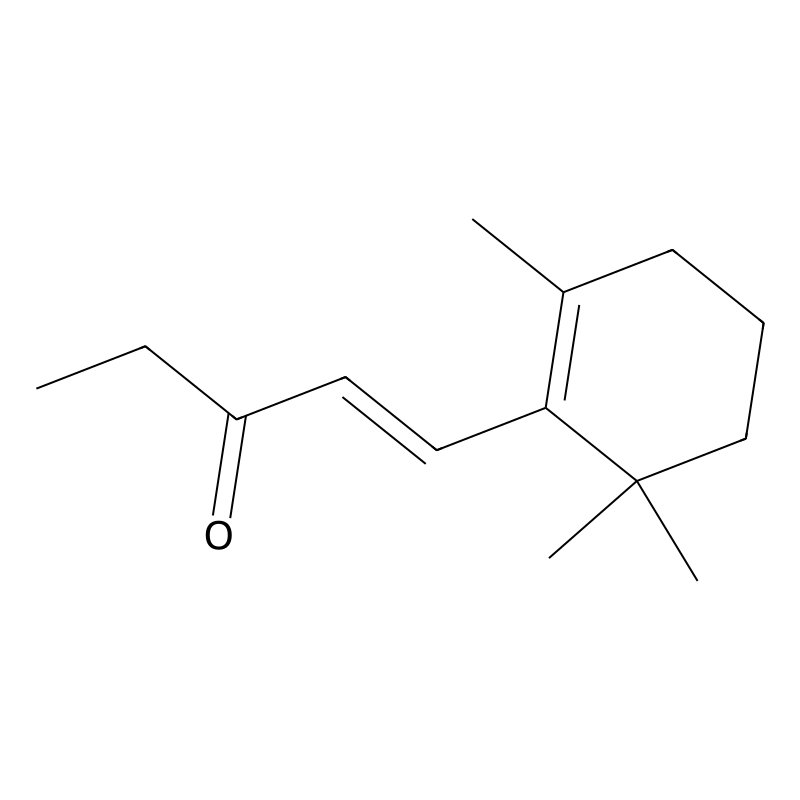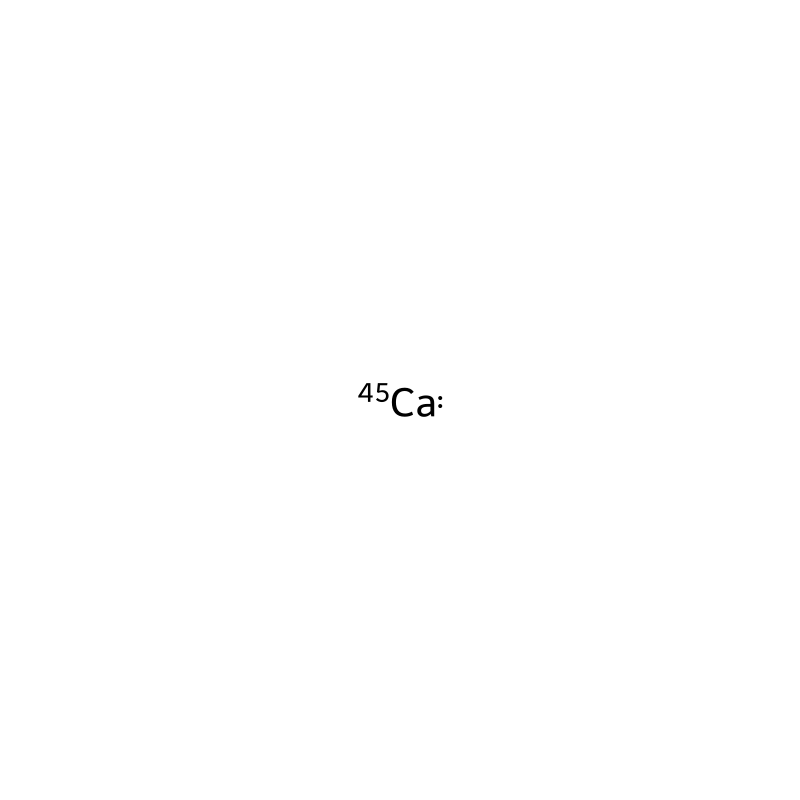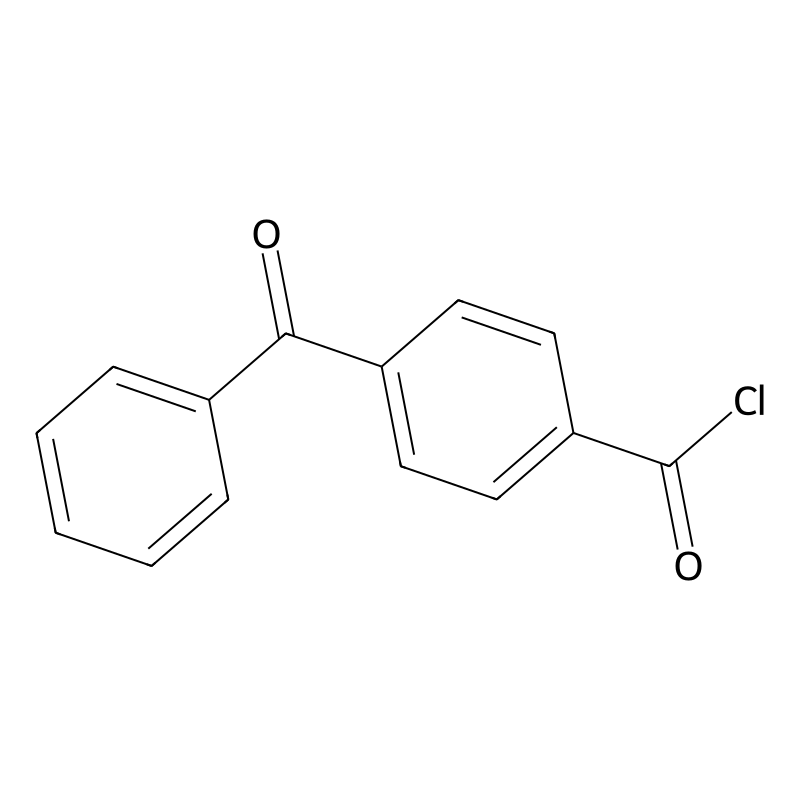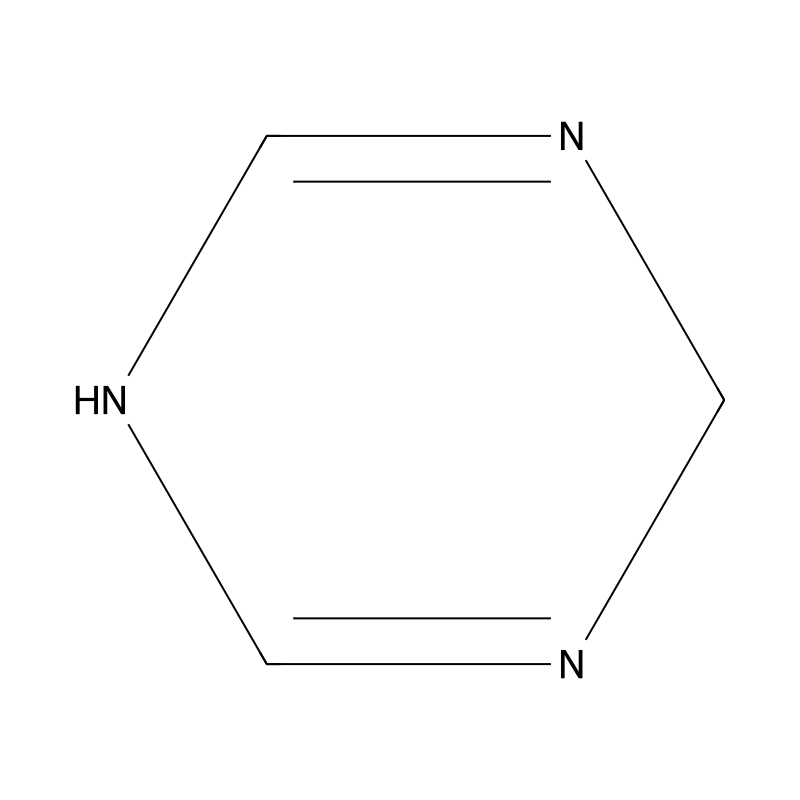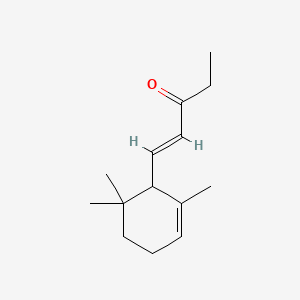N-Desmethyldanofloxacin
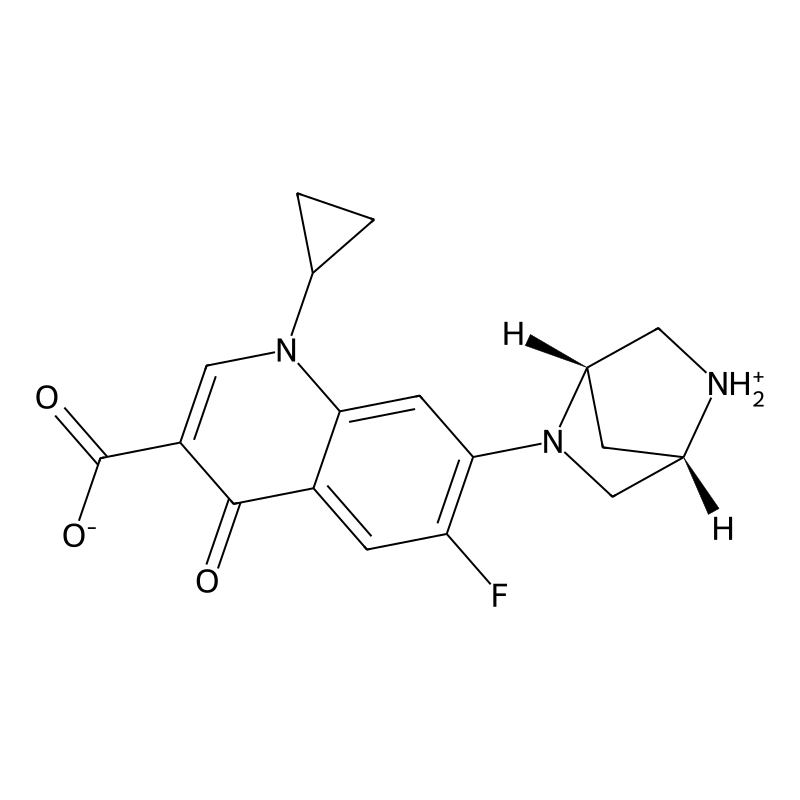
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Veterinary Pharmacology
Summary of Application: N-Desmethyldanofloxacin is a metabolite of danofloxacin, an antibiotic used in veterinary medicine It’s used in the treatment of bacterial infections in animals, particularly horses.
Methods of Application: In a study, danofloxacin was administered to adult horses via intravenous (i.v.), intramuscular (i.m.), or intragastric (IG) routes.
Results: After i.v. administration. The bioavailability was significantly higher after i.m.
Antibacterial Activity
Summary of Application: N-Desmethyldanofloxacin, like other fluoroquinolones, has antibacterial properties
Methods of Application: The antibacterial activity of N-Desmethyldanofloxacin can be evaluated using methods such as the agar dilution method.
Dairy Starter Cultures
Summary of Application: N-Desmethyldanofloxacin has been studied for its effects on dairy starter cultures.
Methods of Application: In vitro MIC values were determined for both danofloxacin and N-desmethyldanofloxacin against 5 different dairy starter cultures.
Residue Analysis in Bovine Milk
Summary of Application: N-Desmethyldanofloxacin, as a metabolite of danofloxacin, is also relevant in residue analysis in bovine milk.
Methods of Application: In a study, danofloxacin was administered to dairy cows, and milk samples were taken 8 hours after each dose.
Environmental Impact
Summary of Application: N-Desmethyldanofloxacin, as a metabolite of danofloxacin, could potentially impact microbial communities in the environment.
Methods of Application: The impact of N-Desmethyldanofloxacin on microbial communities can be studied by introducing it into various environmental samples and observing changes in microbial diversity and function.
Results: Antibiotics like N-Desmethyldanofloxacin can act as an ecological factor in the environment that could potentially affect microbial communities.
Soil Metabolism
Summary of Application: N-Desmethyldanofloxacin has been studied for its potential to be metabolized by indigenous soil microorganisms.
Methods of Application: In a study, danofloxacin was introduced into soil samples, and the potential for soil microorganisms to metabolize danofloxacin to N-Desmethyldanofloxacin was evaluated.
N-Desmethyldanofloxacin is the primary metabolite of danofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine. Danofloxacin is particularly effective against respiratory diseases in livestock, including cattle, swine, and chickens. The chemical structure of N-desmethyldanofloxacin is similar to that of danofloxacin but lacks a methyl group at the nitrogen atom in the piperazine ring. This compound is characterized by its white to off-white crystalline powder form and has a molecular formula of C₁₈H₁₉FN₃O₃, with a molecular weight of approximately 357.39 g/mol .
- Research on the mechanism of action of N-Desmethyldanofloxacin itself is limited. However, danofloxacin works by inhibiting bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. It's possible N-Desmethyldanofloxacin might retain some of this antibacterial activity, but more research is needed [].
- Data specific to N-Desmethyldanofloxacin is limited. However, danofloxacin can have side effects like gastrointestinal upset and potential cartilage damage in young animals. Further research is needed to determine if N-Desmethyldanofloxacin shares these risks.
- Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the formation of less active metabolites.
- Oxidation: N-desmethyldanofloxacin can be oxidized under certain conditions, which may affect its biological activity.
- Conjugation: It can undergo conjugation reactions with glucuronic acid or sulfate, facilitating its excretion from the body.
These reactions are crucial for understanding the pharmacokinetics and metabolism of N-desmethyldanofloxacin in biological systems.
N-Desmethyldanofloxacin retains significant antimicrobial activity, exhibiting effectiveness against a range of Gram-negative and Gram-positive bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Studies indicate that N-desmethyldanofloxacin has similar toxicity profiles to danofloxacin, making it an important compound in assessing the safety and efficacy of fluoroquinolone treatments in veterinary medicine .
The synthesis of N-desmethyldanofloxacin typically involves:
- Starting Material: Danofloxacin as the precursor.
- Demethylation Reaction: Using reagents such as boron tribromide or lithium aluminum hydride to selectively remove the methyl group from danofloxacin.
- Purification: The product is purified through crystallization or chromatographic techniques to obtain pure N-desmethyldanofloxacin.
This process allows for the production of N-desmethyldanofloxacin for research and potential therapeutic applications.
N-Desmethyldanofloxacin is primarily used in:
- Veterinary Medicine: As an active metabolite contributing to the therapeutic effects of danofloxacin in treating bacterial infections in livestock.
- Pharmacokinetic Studies: To understand drug metabolism and excretion patterns in animals treated with danofloxacin.
- Analytical Chemistry: As a reference compound in assays aimed at quantifying danofloxacin levels in biological samples .
N-Desmethyldanofloxacin shares structural similarities with several other fluoroquinolone antibiotics. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Danofloxacin | Parent compound | Stronger antibacterial activity |
| Enrofloxacin | Similar core structure | Broader spectrum against Gram-positive bacteria |
| Ciprofloxacin | Similar core structure | Widely used human antibiotic |
| Norfloxacin | Similar core structure | Less potent than N-desmethyldanofloxacin |
| Ofloxacin | Similar core structure | Effective against pseudomonas infections |
| Sarafloxacin | Similar core structure | Lower resistance development |
N-Desmethyldanofloxacin's unique position as a metabolite allows it to provide insights into drug efficacy and safety while maintaining significant biological activity comparable to its parent compound, danofloxacin .
Absorption Dynamics Across Administration Routes
Intramuscular Bioavailability in Equine Models
In equine studies, intramuscular administration of danofloxacin results in complete systemic absorption of its metabolite, N-desmethyldanofloxacin. A crossover pharmacokinetic study in adult mares compared intravenous (IV), intramuscular (IM), and intragastric (IG) routes at doses of 5 mg/kg (IV/IM) and 7.5 mg/kg (IG). Plasma concentrations of N-desmethyldanofloxacin reached a maximum ($$C{\text{max}}$$) of $$0.151 \pm 0.038 \, \mu\text{g/mL}$$ within 5 minutes post-IV administration, while IM administration achieved a $$C{\text{max}}$$ of $$1.37 \pm 0.13 \, \mu\text{g/mL}$$ with 100% bioavailability [1]. The rapid absorption kinetics after IM dosing, characterized by a time to maximum concentration ($$T{\text{max}}$$) of approximately 0.5 hours, contrast sharply with the delayed and reduced absorption observed via the IG route ($$C{\text{max}} = 0.99 \pm 0.1 \, \mu\text{g/mL}$$; bioavailability = $$35.8 \pm 8.5\%$$) [1]. These findings highlight the superiority of the IM route for achieving therapeutic plasma levels of N-desmethyldanofloxacin in horses.
Table 1: Comparative Pharmacokinetic Parameters of N-Desmethyldanofloxacin in Equine Models
| Administration Route | $$C_{\text{max}} \, (\mu\text{g/mL})$$ | Bioavailability (%) | $$T_{\text{max}} \, (\text{h})$$ |
|---|---|---|---|
| Intravenous | $$0.151 \pm 0.038$$ | 100 (reference) | <0.083 |
| Intramuscular | $$1.37 \pm 0.13$$ | $$100.0 \pm 12.5$$ | $$0.5$$ |
| Intragastric | $$0.99 \pm 0.1$$ | $$35.8 \pm 8.5$$ | $$1.5$$ |
Oral Absorption Limitations in Ruminants
Oral absorption of danofloxacin—and by extension, N-desmethyldanofloxacin—is markedly limited in ruminants due to physiological and metabolic factors. In Gushi chickens, a model for evaluating oral bioavailability, danofloxacin administered at 5 mg/kg achieved a $$C{\text{max}}$$ of $$0.53 \pm 0.19 \, \mu\text{g/mL}$$ with a bioavailability of $$40.12 \pm 15.83\%$$ [2]. While direct ruminant data are sparse, analogous studies in sheep and goats reveal systemic availability trends. Subcutaneous administration in lactating sheep and goats yielded $$C{\text{max}}$$ values of $$1.48 \pm 1.54 \, \mu\text{g/mL}$$ and $$1.05 \pm 0.09 \, \mu\text{g/mL}$$, respectively, with near-complete bioavailability ($$93.6\%–97.0\%$$) [4]. These results suggest that non-oral routes circumvent the rumen’s enzymatic degradation and first-pass effects, which likely impair oral absorption in ruminants.
Tissue Distribution Patterns
Synovial Fluid Penetration Kinetics
N-Desmethyldanofloxacin demonstrates significant penetration into synovial fluid, a critical factor for treating musculoskeletal infections. In mares, synovial fluid concentrations 1.5 hours post-administration were $$1.02 \pm 0.50 \, \mu\text{g/mL}$$ (IV), $$0.70 \pm 0.35 \, \mu\text{g/mL}$$ (IM), and $$0.20 \pm 0.12 \, \mu\text{g/mL}$$ (IG) [1]. The metabolite’s concentration ratios relative to plasma ranged from 0.7 to 1.2, indicating efficient diffusion into synovial compartments. This penetration is attributed to its moderate lipophilicity and low protein binding, facilitating extracellular fluid distribution.
Table 2: Synovial Fluid Concentrations of N-Desmethyldanofloxacin Post-Dosing
| Administration Route | Synovial Fluid Concentration ($$\mu\text{g/mL}$$) | Plasma-to-Synovial Ratio |
|---|---|---|
| Intravenous | $$1.02 \pm 0.50$$ | $$1.1 \pm 0.3$$ |
| Intramuscular | $$0.70 \pm 0.35$$ | $$0.9 \pm 0.2$$ |
| Intragastric | $$0.20 \pm 0.12$$ | $$0.7 \pm 0.1$$ |
Enterohepatic Recirculation Phenomena
Enterohepatic recirculation of N-desmethyldanofloxacin is evidenced by its presence in intestinal contents and bile. In sheep, danofloxacin administered intramuscularly at 1.25 mg/kg resulted in jejunal and ileal content concentrations of $$10.50 \pm 4.31 \, \mu\text{g/mL}$$ and $$5.25 \pm 1.67 \, \mu\text{g/mL}$$, respectively, within 4 hours [5]. These levels exceed concurrent plasma concentrations by 10- to 20-fold, suggesting biliary excretion and subsequent intestinal reabsorption. This recirculation prolongs the metabolite’s elimination half-life ($$t_{1/2} = 10.17–11.24 \, \text{h}$$) and enhances its antimicrobial activity in gastrointestinal tissues [2] [5].
Table 3: Tissue Distribution of N-Desmethyldanofloxacin in Ovine Models
| Tissue | Concentration ($$\mu\text{g/g}$$ or $$\mu\text{g/mL}$$) | Time Post-Dose ($$\text{h}$$) |
|---|---|---|
| Lung | $$1.51 \pm 0.18$$ | 1 |
| Lymph Nodes | $$4.61 \pm 0.35$$ | 2 |
| Jejunal Contents | $$10.50 \pm 4.31$$ | 4 |
| Ileal Contents | $$5.25 \pm 1.67$$ | 4 |
UPLC-MS/MS Quantification Protocols
Ultra-performance liquid chromatography with tandem mass spectrometry uses low-dispersion columns (≤1.8 µm particle diameter) that accommodate rapid gradients without sacrificing resolution. The metabolite is typically protonated in a positive electrospray source and monitored through a precursor-to-fragment transition of m/z 344 → 300; a secondary transition (m/z 344 → 286) fulfils identification criteria [2].
Table 1 compares two widely adopted instrument configurations.
| Parameter | Method A (fluorescence precursor clean-up) [1] | Method B (confirmatory ion-trap mass spectrometry) [2] |
|---|---|---|
| Extraction solvent | Methanol containing perchloric and phosphoric acids | Acidified acetonitrile–water (78 : 22) |
| Sample mass | 5 g homogenate | 5 g homogenate |
| Chromatographic column | Inertsil octyl-silica, 250 × 4.6 mm, 5 µm | Zorbax Eclipse Plus C18, 150 × 2.1 mm, 3.5 µm |
| Mobile phase | 0.05 mol L⁻¹ phosphate buffer : acetonitrile (88 : 12) | Water + formic acid / acetonitrile + formic acid gradient |
| Run time | 15 min | 12 min |
| Ionisation mode | Not applicable (fluorescence) | Positive electrospray |
| Principal transition | Not applicable | 344 → 300 |
| Limit of quantitation (tissue) | 10 ng g⁻¹ | 50 µg kg⁻¹ |
| Linearity range | 10–500 ng g⁻¹ (r > 0.999) | 0.05–1.0 mg kg⁻¹ (r > 0.998) |
Both platforms deliver confirmatory identification by matching two fragment ions in the correct intensity ratio and within a retention-time tolerance of ±0.1 min [2].
Multi-Matrix Validation Approaches
European Commission Decision 2002/657/EC is the benchmark for veterinary drug residue validation. It demands demonstration of selectivity, recovery, precision, decision limit and detection capability in each intended matrix. The metabolite’s polar quinolone core facilitates exhaustive extraction from aqueous tissues but introduces strong matrix enhancement; isotope-labelled internal standards are therefore mandatory to correct for ion-suppression [2].
3.2.1 Bovine Tissue Residue Analysis
Pioneer work with fluorescence detection validated the procedure simultaneously for liver, muscle, kidney and fat [1]. Key figures of merit are reproduced in Table 2.
| Tissue | Mean recovery (%) | Intra-day precision (relative standard deviation, %) | Inter-day precision (relative standard deviation, %) | Limit of quantitation (ng g⁻¹) |
|---|---|---|---|---|
| Liver | 92 | 3.6 | 1.4 | 10 |
| Muscle | 93 | 3.3 | 1.7 | 10 |
| Kidney | 95 | 3.8 | 1.5 | 10 |
| Fat | 91 | 3.9 | 1.9 | 10 |
Accuracy remained between ninety-eight and one-hundred-two per cent across the calibration range, fulfilling European recovery criteria [1].
Confirmatory ion-trap mass spectrometric assessment added structural specificity; the method detected N-Desmethyldanofloxacin down to fifty micrograms per kilogram in fortified bovine liver and muscle without false positives in forty blank specimens [2].
3.2.2 Fecal Matter Detection Challenges
Fecal matrices pose the greatest analytical hurdle because the metabolite is extensively adsorbed onto particulate solids. Regulatory dossiers estimate more than ninety-nine per cent binding of danofloxacin and its demethyl metabolite to normal bovine feces, leaving less than one per cent freely extractable [3]. This strong sorption necessitates:
- high-strength organic extraction (acidified acetonitrile or pressurised liquid extraction) to liberate bound residues;
- rigorous clean-up (mixed-mode solid-phase extraction) to remove humic interferences that quench electrospray ionisation;
- matrix-matched calibration to compensate for residual suppression.
Published quantification limits remain an order of magnitude higher than those achieved in tissue (≥1 µg g⁻¹), and no inter-laboratory reproducibility study has yet met the full Decision 2002/657/EC criteria for bovine feces. Table 3 summarises the principal obstacles and mitigation strategies.
| Analytical obstacle in fecal matrix | Impact on quantitation | Recommended mitigation | Supporting source |
|---|---|---|---|
| Strong adsorption to ligno-cellulosic solids | Low extraction yield | Two-step acidified acetonitrile extraction under sonication | 15 |
| High organic debris co-extracted | Ion-suppression during electrospray | Mixed-mode cation–exchange clean-up plus isotope internal standard | 97 |
| Endogenous bacterial quinolones | Selectivity interference | Dual fragment-ion confirmation at mass error <5 ppm | 97 |
| Variable water content | Calibration bias | Gravimetric normalisation prior to aliquoting | 15 |
Continued work on accelerated solvent extraction and hydrophilic–lipophilic balanced dispersive solid-phase extraction is expected to lower the current one microgram per gram limit of quantitation and to permit full validation in fecal matter within the next validation cycle.



